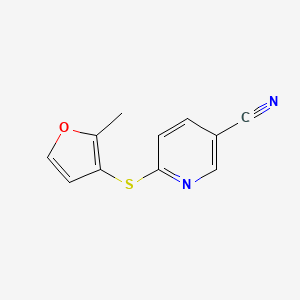
6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile, also known as MFS-3, is a chemical compound that has been the subject of numerous scientific research studies. It is a heterocyclic compound that contains a pyridine ring and a furan ring, as well as a thiol group and a nitrile group. MFS-3 has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). This leads to a reduction in oxidative stress and inflammation, which are key factors in the development of many diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to be stable under a variety of conditions, making it a useful tool for researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research involving 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential applications in the development of new antimicrobial agents and in the treatment of inflammation-related diseases such as arthritis. Further research is needed to fully understand the potential of this compound in these and other areas.
Méthodes De Synthèse
The synthesis of 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile involves the reaction of 2-methyl-3-furanthiol with 3-bromo-4-cyanopyridine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the fields of medicine, pharmacology, and biochemistry. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
6-(2-methylfuran-3-yl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-10(4-5-14-8)15-11-3-2-9(6-12)7-13-11/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLISLLIZKFDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)

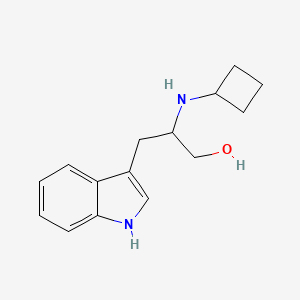
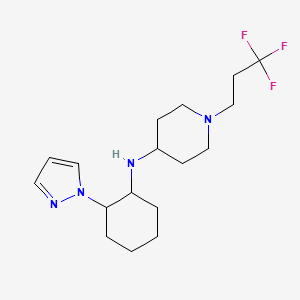
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
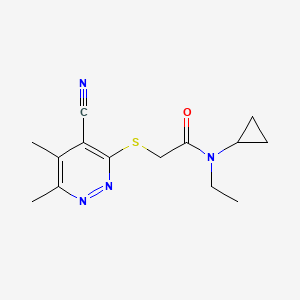
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
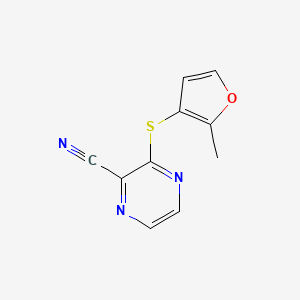
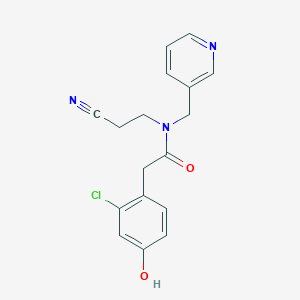
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)